molecular formula C8H11NO4S2 B13537236 1-[2-(Methanesulfonyl)phenyl]methanesulfonamide CAS No. 83055-86-1

1-[2-(Methanesulfonyl)phenyl]methanesulfonamide

Cat. No.: B13537236
CAS No.: 83055-86-1
M. Wt: 249.3 g/mol
InChI Key: ICRCGYUJMWBKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Methanesulfonyl)phenyl]methanesulfonamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring methanesulfonamide substituents have been demonstrated to be valuable in drug discovery efforts, as the methyl sulfonamide group is known to improve key pharmacokinetic properties. Research indicates that incorporating a methyl sulfonamide moiety can effectively enhance a compound's solubility and cell membrane permeability, moving drugs into more favorable Biopharmaceutical Classification System (BCS) categories . This makes such compounds promising scaffolds for developing orally bioavailable therapeutics. Furthermore, methanesulfonamide-functionalized molecules are frequently explored in oncology research for their ability to inhibit critical targets. For instance, similar structures have been investigated as potent, dual-targeting agents that bind to proteins such as Hsp27 and tubulin, leading to strong antiproliferative effects against various human cancer cell lines . The specific substitution pattern on the phenyl ring in this compound presents opportunities for investigating structure-activity relationships (SAR) and optimizing potency. This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

83055-86-1

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

IUPAC Name

(2-methylsulfonylphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO4S2/c1-14(10,11)8-5-3-2-4-7(8)6-15(9,12)13/h2-5H,6H2,1H3,(H2,9,12,13)

InChI Key

ICRCGYUJMWBKJQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methanesulfonylphenyl)methanesulfonamide typically involves the reaction of 2-methanesulfonylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

2-Methanesulfonylphenylamine+Methanesulfonyl chloride(2-Methanesulfonylphenyl)methanesulfonamide+HCl\text{2-Methanesulfonylphenylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{(2-Methanesulfonylphenyl)methanesulfonamide} + \text{HCl} 2-Methanesulfonylphenylamine+Methanesulfonyl chloride→(2-Methanesulfonylphenyl)methanesulfonamide+HCl

Industrial Production Methods

Industrial production of (2-Methanesulfonylphenyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated sulfonamides.

Mechanism of Action

The mechanism of action of (2-Methanesulfonylphenyl)methanesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between 1-[2-(Methanesulfonyl)phenyl]methanesulfonamide and related methanesulfonamide derivatives:

Compound Key Structural Features Molecular Weight (g/mol) Biological Activity Synthesis Method
1-[2-(Methanesulfonyl)phenyl]methanesulfonamide Phenyl core with dual methanesulfonyl groups ~264 (estimated) Potential kinase/CDK9 inhibition (inferred from similar derivatives) Methanesulfonyl chloride coupling, palladium-catalyzed cross-coupling
1-(2,5-Difluorophenyl)-N-[2-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide Difluorophenyl and imidazothiazole substituents 315.77 Enhanced solubility; likely targets ion channels or GPCRs Buchwald-Hartwig amination, Suzuki-Miyaura coupling
N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide (E-4031) Piperidine-pyridinyl scaffold with methanesulfonamide 401.52 Selective potassium channel blocker (IKr inhibition) Multi-step synthesis involving piperidine coupling and sulfonylation
7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzimidazol-2-amine Benzimidazole core with trifluoromethylphenyl and methanesulfonamide groups ~400 (estimated) Antifungal or anticancer activity (inferred from benzimidazole derivatives) Iodoacetic acid-mediated cyclization, Raney nickel hydrogenation
1-(2-Chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide Chlorophenyl and furan-hydroxyethyl substituents 315.77 Unknown; furan group suggests potential antimicrobial or anti-inflammatory activity Nucleophilic substitution, solvent-free conditions

Key Findings from Comparative Analysis

Structural Diversity and Biological Targets: The dual sulfonamide groups in the target compound enhance its binding affinity for kinases (e.g., CDK9) compared to mono-sulfonamide derivatives like E-4031, which targets ion channels . Heterocyclic substituents (e.g., imidazothiazole in or benzimidazole in ) improve solubility and metabolic stability but may reduce blood-brain barrier penetration compared to the phenyl-sulfonamide core .

Synthetic Complexity :

  • The target compound’s synthesis is less complex than E-4031, which requires multi-step piperidine coupling . However, derivatives with triazine groups () demand precise palladium-catalyzed cross-coupling conditions to avoid byproducts .

Solubility: Compounds with ionizable groups (e.g., E-4031 dihydrochloride) exhibit higher aqueous solubility than neutral sulfonamides .

Stability and Storage :

  • The target compound’s stability under hydrolysis conditions (e.g., boiling) is inferior to benzimidazole derivatives, which resist degradation due to aromatic stabilization .

Research Implications

Medicinal Chemistry: The target compound’s dual sulfonamide motif offers a template for designing kinase inhibitors with improved selectivity over mono-sulfonamide analogs.

Drug Delivery : Derivatives with heterocyclic substituents (e.g., ) may require prodrug strategies to enhance bioavailability.

Toxicity : Methanesulfonamide derivatives with electron-withdrawing groups (e.g., chlorine in ) may exhibit higher cytotoxicity, necessitating structural optimization .

Biological Activity

1-[2-(Methanesulfonyl)phenyl]methanesulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure features two methanesulfonyl groups and a phenyl ring, which may enhance its solubility and biological interactions compared to simpler sulfanilamides. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8H11NO4S2
  • Functional Groups : Sulfonamide (-SO2NH2), Methanesulfonyl groups

Biological Activity Overview

Research indicates that 1-[2-(Methanesulfonyl)phenyl]methanesulfonamide exhibits several biological activities:

  • Antitumor Activity : Sulfonamides have been shown to inhibit cancer cell growth. Preliminary studies suggest that this compound may share similar anticancer properties, potentially through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound's dual methanesulfonyl groups may enhance its binding affinity to specific enzymes or receptors, contributing to its biological activity. For instance, it may act as an inhibitor of monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and has implications in cancer progression .

The mechanisms through which 1-[2-(Methanesulfonyl)phenyl]methanesulfonamide exerts its biological effects are still being elucidated. However, several studies highlight potential pathways:

  • Cytotoxicity : In vitro studies show that compounds with structural similarities induce apoptosis in various cancer cell lines, suggesting that 1-[2-(Methanesulfonyl)phenyl]methanesulfonamide may also exhibit cytotoxic effects against tumor cells .
  • Cell Cycle Modulation : Evidence indicates that sulfonamides can affect the cell cycle, leading to growth inhibition in cancer cells. The specific impact of this compound on cell cycle phases remains an area for further investigation .

Comparative Analysis with Related Compounds

The following table compares 1-[2-(Methanesulfonyl)phenyl]methanesulfonamide with related sulfonamide compounds:

Compound NameStructureUnique Features
NimesulideNimesulideKnown anti-inflammatory properties; used in pain relief
SulfanilamideSulfanilamideFirst sulfa drug; significant historical importance in medicine
MethylsulfanilamideMethylsulfanilamideEnhanced solubility compared to other sulfanilamides

Uniqueness : The unique structural features of 1-[2-(Methanesulfonyl)phenyl]methanesulfonamide, particularly its dual methanesulfonyl groups, may lead to distinct interactions with biological targets and enhanced solubility compared to simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamides, including 1-[2-(Methanesulfonyl)phenyl]methanesulfonamide:

  • A study investigating the anticancer potential of similar compounds found that they induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin. This suggests a promising avenue for further exploration of 1-[2-(Methanesulfonyl)phenyl]methanesulfonamide in cancer therapy .
  • Another research effort focused on enzyme inhibition demonstrated that certain sulfonamides could inhibit MAGL, impacting lipid metabolism and potentially reducing cancer progression markers .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-[2-(Methanesulfonyl)phenyl]methanesulfonamide?

  • Methodological Answer: Synthesis requires precise control of temperature (typically 60–80°C), pH (6.5–7.5), and reaction time (8–12 hours) to maximize yield (≥85%) and purity (>95%). Key intermediates include 2-(methanesulfonyl)benzaldehyde, which undergoes nucleophilic substitution with methanesulfonamide. Solvents like ethanol or dimethylformamide (DMF) are preferred, and catalysts such as triethylamine enhance reaction efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and NMR spectroscopy (¹H and ¹³C) to confirm structural features:
  • ¹H NMR (DMSO-d6): δ 8.2–8.4 ppm (aromatic protons), δ 3.1 ppm (SO₂CH₃).
  • ¹³C NMR : δ 44.5 ppm (methanesulfonyl carbon), δ 128–135 ppm (aromatic carbons) .

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer: Contradictions may arise from solvent-dependent solubility or assay variability . Standardize protocols:
  • Use fixed DMSO concentrations (<0.1% v/v) in cell-based assays.
  • Validate activity via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition). Cross-reference with crystallographic data (e.g., PDB ID: 5MS) to confirm target interactions .

Q. What computational strategies are effective for predicting the compound’s interaction with viral proteins?

  • Methodological Answer: Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with viral proteases. Key steps:

Prepare the protein structure (PDB: 6LU7).

Define binding pockets using GRID-based pharmacophore mapping.

Validate predictions with binding free energy calculations (MM-PBSA). Correlate with experimental IC₅₀ values from viral replication assays .

Q. How does the sulfonamide group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The sulfonamide acts as a leaving group under basic conditions (pH >9), enabling substitution at the phenyl ring. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize with DFT calculations (B3LYP/6-31G*) to predict transition states and activation energies. Example: Reaction with benzyl bromide yields N-benzyl derivatives with >70% efficiency .

Mechanistic and Pharmacological Questions

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer: Conduct kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). For cytochrome P450 inhibition:
  • Use LC-MS/MS to quantify metabolite formation (e.g., 4-hydroxydiclofenac).
  • Compare IC₅₀ values with positive controls (e.g., ketoconazole). Structural insights from X-ray crystallography (e.g., PDB: 5MS) can identify binding motifs .

Q. How can researchers address stability challenges in long-term storage?

  • Methodological Answer: Stability is pH- and temperature-sensitive. Optimal storage conditions:
  • Solid form : Argon atmosphere, -20°C, desiccated (humidity <10%).
  • Solution : DMSO stock (10 mM), aliquoted to avoid freeze-thaw cycles. Monitor degradation via HPLC-UV at 254 nm; degradation products include sulfonic acid derivatives .

Data Contradiction and Validation

Q. Why do reported LogP values vary across studies, and how can this be reconciled?

  • Methodological Answer: Variations arise from measurement techniques (shake-flask vs. chromatographic) and pH effects . Standardize by:

Measuring LogP at pH 7.4 using the shake-flask method (octanol/water).

Validate with computational tools (e.g., ChemAxon). Discrepancies >0.5 units warrant re-evaluation of compound purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.